molecular formula C23H30ClN7O4S B609980 PF-06424439 Mesylate CAS No. 1469284-79-4

PF-06424439 Mesylate

カタログ番号: B609980
CAS番号: 1469284-79-4
分子量: 536.04
InChIキー: ZSTFDNQQOJUJFL-XFULWGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-06424439 Mesylate is a mesylate salt form of PF-06424439, an orally bioavailable, selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2) with an IC50 of 14 nM . DGAT2 is a key enzyme in triglyceride synthesis, catalyzing the final step of lipid droplet formation. PF-06424439 exhibits a noncompetitive inhibition mechanism with respect to acyl-CoA substrates and demonstrates slow reversibility and time-dependent activity . In vivo, it significantly reduces mesenteric metastasis in gastric cancer models .

作用機序

Target of Action

PF-06424439 Mesylate, also known as PF-06424439 (methanesulfonate), is a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) . DGAT2 is an enzyme that plays a crucial role in the synthesis of triglycerides, the main constituents of body fat in humans and other animals .

Mode of Action

This compound interacts with DGAT2 in a noncompetitive manner with respect to the acyl-CoA substrate . It is a slowly reversible, time-dependent inhibitor , meaning that it binds to the enzyme and inhibits its activity over time, but can eventually be displaced, allowing the enzyme to regain its function.

Biochemical Pathways

By inhibiting DGAT2, this compound disrupts the final step in the triglyceride synthesis pathway . This results in a decrease in the production of triglycerides, which are the primary form of fat storage in the body. The downstream effects of this disruption can include a reduction in body fat and improvements in markers of metabolic health .

Pharmacokinetics

The pharmacokinetic properties of this compound include moderate clearance and a short half-life . These properties suggest that the compound is metabolized and eliminated from the body at a moderate rate.

Result of Action

The primary molecular effect of this compound’s action is the reduction of triglyceride synthesis due to DGAT2 inhibition . On a cellular level, this can lead to a decrease in lipid accumulation within cells . In animal models, this compound has been shown to reduce plasma triglyceride and cholesterol levels .

生物活性

PF-06424439 Mesylate is a potent and selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme involved in triglyceride synthesis. This compound has garnered attention for its potential therapeutic applications in treating metabolic disorders, particularly those related to dyslipidemia and hepatic steatosis.

Chemical Structure and Properties

  • Chemical Name: [(3 R)-1-[2-[1-(4-Chloro-1 H-pyrazol-1-yl)cyclopropyl]-3 H-imidazo[4,5-b]pyridin-5-yl]-3-piperidinyl]-1-pyrrolidinylmethanone methanesulfonate
  • Purity: ≥98%
  • IC50 Value: 14 nM for DGAT2, indicating high potency with negligible activity against MGAT1-3 and DGAT1 .

PF-06424439 exerts its biological effects primarily through the inhibition of DGAT2, leading to a reduction in triglyceride synthesis. This inhibition has significant implications for lipid metabolism and overall energy homeostasis in cells.

In Vitro Studies

In vitro studies demonstrate that PF-06424439 effectively reduces triglyceride levels in human hepatocytes. The compound has been shown to:

  • Decrease triglyceride synthesis significantly.
  • Lower plasma triglyceride and cholesterol levels in rat models of dyslipidemia .

In Vivo Studies

Research involving animal models has highlighted the efficacy of PF-06424439 in managing metabolic dysfunctions:

  • In a rat dyslipidemia model, administration of PF-06424439 resulted in notable decreases in both triglycerides and cholesterol levels, supporting its potential as a therapeutic agent for metabolic disorders .

Comparative Efficacy

A comparative analysis of DGAT inhibitors, including PF-06424439, reveals its superior selectivity for DGAT2 over other related enzymes. This specificity is crucial for minimizing off-target effects and enhancing therapeutic outcomes.

CompoundTarget EnzymeIC50 (nM)Selectivity
PF-06424439DGAT214High
PF-04620110DGAT1~30Moderate
Other DGAT InhibitorsVariousVariesLow to Moderate

Clinical Relevance

The inhibition of DGAT2 by PF-06424439 has been linked to improvements in conditions such as hepatic steatosis and metabolic syndrome. By reducing lipid accumulation in the liver, this compound may help mitigate the progression of non-alcoholic fatty liver disease (NAFLD) and related metabolic disorders.

Research Findings

Recent studies have indicated that the modulation of lipid metabolism through DGAT2 inhibition can also influence other metabolic pathways, including:

  • Enhanced mitochondrial activity.
  • Improved ATP synthesis under conditions mimicking metabolic stress .

These findings suggest that PF-06424439 not only addresses lipid abnormalities but may also enhance cellular energy metabolism.

科学的研究の応用

Cancer Research

PF-06424439 has been extensively studied for its effects on cancer cells, particularly in enhancing the efficacy of radiotherapy.

  • Radiosensitivity Enhancement : In vitro studies on MCF7 breast cancer cells demonstrated that pretreatment with PF-06424439 significantly increased radiosensitivity when combined with X-ray radiation. The study showed a reduction in colony formation by approximately 65% at higher radiation doses (6 Gy) compared to untreated controls, suggesting that DGAT2 inhibition may sensitize cancer cells to radiation therapy .
  • Impact on Lipid Droplets : The compound's ability to reduce lipid droplet content was linked to decreased cell migration and impaired epithelial-to-mesenchymal transition, both critical factors in cancer metastasis .

Metabolic Disorders

PF-06424439 has shown promise in addressing dyslipidemia and related metabolic disorders:

  • Lipid Level Reduction : In animal models, PF-06424439 effectively reduced plasma triglyceride and cholesterol levels, indicating its potential as a therapeutic agent for managing dyslipidemia .
  • Cellular Effects : The compound has been used to study lipid synthesis in various cell types, including human hepatocytes and colorectal cancer stem cells. It was observed that PF-06424439 inhibited neutral lipid synthesis in HT-1080 cells and affected cell mortality in epithelial colon cells .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Cancer ResearchEnhanced radiosensitivity in MCF7 cells; reduced colony formation post-radiation
Metabolic DisordersDecreased plasma triglycerides and cholesterol levels; reduced lipid synthesis
Cellular StudiesInhibited lipid droplet accumulation; affected cell mortality in various cell lines

Case Study 1: Radiosensitization in Breast Cancer

A study investigated the effect of PF-06424439 on MCF7 breast cancer cells subjected to X-ray treatment. Cells pre-treated with 10 µM of the compound showed a marked increase in radiosensitivity, leading to enhanced oxidative stress and DNA damage markers post-radiation exposure. This suggests that DGAT2 inhibition could be a viable strategy to improve radiotherapy outcomes .

Case Study 2: Impacts on Lipid Metabolism

In another study focusing on metabolic dysfunction, PF-06424439 was administered to dyslipidemic rats. Results indicated significant reductions in hepatic lipid levels, supporting its role as a therapeutic agent for managing lipid metabolism disorders. The findings highlight the compound's potential applicability beyond oncology into metabolic health .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing PF-06424439 Mesylate in synthetic workflows?

  • Methodological Answer : Employ elemental analysis (C, H, N) to confirm stoichiometry and purity. Complement this with spectroscopic methods (e.g., 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}) to verify structural integrity. For quantification, use HPLC with UV detection under optimized mobile-phase conditions (e.g., acetonitrile/water gradients). Ensure consistency with protocols validated for mesylate salts, such as those described in studies involving similar compounds .

Q. How should researchers design assays to evaluate the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct forced degradation studies by incubating the compound in buffers spanning pH 1–12 at controlled temperatures (e.g., 25°C, 40°C). Monitor degradation kinetics via LC-MS to identify breakdown products. Include positive controls (e.g., deferoxamine mesylate) and validate method sensitivity using spike-and-recovery experiments. Report degradation pathways and stability thresholds in alignment with ICH guidelines .

Q. What statistical approaches are appropriate for analyzing dose-response data in preclinical studies of this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50_{50}/IC50_{50} values. Apply one-way ANOVA with post-hoc Scheffé tests for multi-group comparisons, ensuring data normalization to baseline controls (e.g., % recovery relative to a reference compound). Account for inter-experimental variability by repeating assays across biological replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data for this compound across different experimental models?

  • Methodological Answer : Perform meta-analysis of PK datasets (e.g., Cmax_{\text{max}}, AUC) from diverse models (rodent, non-rodent). Stratify results by variables like metabolic enzyme expression (e.g., CYP450 isoforms) or formulation differences. Use mixed-effects modeling to quantify variance components and identify confounding factors. Validate hypotheses via cross-species in vitro-in vivo extrapolation (IVIVE) .

Q. What strategies optimize the reproducibility of this compound’s biological activity in cell-based assays?

  • Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum lot) and pre-treat cells with metabolic inhibitors (e.g., cycloheximide) to minimize background noise. Include internal controls (e.g., 10% reference compound recovery) and validate assay robustness via Z’-factor calculations. Document batch-to-batch variability in compound solubility and storage conditions .

Q. How should researchers design experiments to differentiate target-specific effects of this compound from off-target interactions?

  • Methodological Answer : Employ orthogonal assays (e.g., CRISPR knockouts, isoform-selective inhibitors) to confirm target engagement. Use thermal shift assays (TSA) or surface plasmon resonance (SPR) to measure binding affinity. Cross-validate findings with in silico docking studies and publish negative controls (e.g., inactive enantiomers) to rule out nonspecific effects .

Q. What methodologies are critical for validating this compound’s mechanism of action in complex disease models?

  • Methodological Answer : Integrate multi-omics profiling (e.g., transcriptomics, phosphoproteomics) to map signaling pathways modulated by the compound. Pair this with in situ hybridization or spatial transcriptomics to localize effects in tissue microenvironments. Compare results with genetic perturbation models (e.g., siRNA knockdown) to establish causality .

Q. Data Reporting and Reproducibility

Q. What minimal metadata should accompany publications involving this compound to ensure reproducibility?

  • Methodological Answer : Disclose synthesis protocols (e.g., solvent purity, reaction temperatures), analytical validation parameters (e.g., LOD/LOQ for HPLC), and raw datasets for key experiments. Adhere to FAIR principles by depositing data in public repositories (e.g., ChEMBL, Zenodo) with persistent identifiers. Reference MIAME or ARRIVE guidelines for biological studies .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity?

  • Methodological Answer : Implement quality control (QC) metrics such as NMR purity (>95%), residual solvent analysis, and endotoxin testing. Use high-content screening (HCS) to compare biological activity across batches and correlate with physicochemical data (e.g., solubility, crystallinity). Report variability in supplementary materials with statistical confidence intervals .

Q. What frameworks are recommended for critical analysis of conflicting toxicity data for this compound?

  • Methodological Answer : Apply the Hill criteria for causality assessment, evaluating dose-response relationships, temporal consistency, and biological plausibility. Use pathway enrichment analysis to identify overlapping toxicological pathways across studies. Reconcile discrepancies through independent validation in standardized models (e.g., organ-on-chip systems) .

類似化合物との比較

The following table compares PF-06424439 Mesylate with other mesylate salts and DGAT2 inhibitors, emphasizing mechanisms, applications, and key findings:

Compound Target/Mechanism Therapeutic Application Key Findings Clinical Status References
This compound DGAT2 inhibitor (noncompetitive, IC50 = 14 nM) Oncology (breast/gastric cancer) Reduces lipid droplets, enhances radiosensitivity (65% reduction in MCF7 clonogenic survival at 6 Gy), inhibits EMT/migration (38% reduction) Preclinical
Nafamostat Mesylate Serine protease inhibitor (anticoagulant) Continuous kidney replacement therapy (CKRT) No dose-dependent effect on filter life; used empirically (5–30 mg/hr) in high-bleeding-risk scenarios Approved (Japan), lacks evidence-based guidelines
Bromocriptine Mesylate Dopamine D2 receptor agonist Hyperprolactinemia, Parkinson’s disease Fluorescence intensity increased 15-fold in SDS micellar systems Approved
Pazufloxacin Mesylate DNA gyrase/topoisomerase IV inhibitor Antibiotic (broad-spectrum) Spectrofluorimetric method validated for pharmaceutical quality control Approved
Imatinib Mesylate BCR-ABL tyrosine kinase inhibitor Chronic myeloid leukemia (CML) Market leader with established efficacy; global demand driven by CML prevalence Approved, widely commercialized
Apatinib Mesylate VEGFR2 inhibitor Advanced gastric cancer Market growth driven by Asia-Pacific demand; competitive landscape evolving Approved (China)

Key Differentiators of this compound

Mechanistic Uniqueness : Unlike anticoagulant (nafamostat) or antibiotic (pazufloxacin) mesylates, PF-06424439 targets lipid metabolism via DGAT2 inhibition, a pathway critical in cancer cell survival and metastasis .

Oncology Applications: Reduces lipid droplet content in MCF7 cells, enhancing radiosensitivity (65% reduction in clonogenic survival at 6 Gy) . Suppresses EMT markers (Vimentin, Snail) and cell migration by 38% .

Preclinical Promise : Demonstrates in vivo efficacy in reducing gastric cancer metastasis , whereas other mesylates (e.g., imatinib) are already established in clinical oncology.

Therapeutic Scope : Focused on metabolic dysregulation in cancer, contrasting with mesylates like bromocriptine (neurology) or apatinib (angiogenesis inhibition).

準備方法

Detailed Synthetic Route to PF-06424439 Free Base

Formation of Aminopyridine Intermediate

The synthesis begins with 7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA) , analogous to procedures in source . However, for PF-06424439, aminothiazolic acid ethyl ester is coupled with Boc-protected amines using T3P (propane phosphonic acid anhydride) as the coupling reagent. Reaction conditions include:

  • Solvent : Dichloromethane

  • Temperature : 35°C

  • Catalyst : Trimethylaluminum (2 mol%)

  • Yield : 78–82% .

Cyclopropane Ring Installation

The cyclopropane moiety is introduced via palladium-catalyzed cross-coupling between a pyridine boronic ester and a bromocyclopropane derivative. Key parameters:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : Dioxane/H₂O (4:1)

  • Time : 12 h at 80°C .

Chiral Resolution and Salt Formation

Crude PF-06424439 free base is resolved using chiral stationary phase chromatography (Chiralpak IC column, hexane/ethanol 90:10). The mesylate salt is formed by treating the free base with methanesulfonic acid in acetone, followed by anti-solvent crystallization with isopropyl ether. This yields white crystalline solids with >99% purity (HPLC) .

Reaction Optimization and Process Chemistry

Solvent and Temperature Effects

Comparative studies in source demonstrate that N-methylpyrrolidone (NMP) outperforms THF or DMF in coupling reactions, providing higher yields (92% vs. 75–80%). Optimal temperatures for cyclopropane formation are 0–5°C, minimizing epimerization .

Table 1: Solvent Screening for Key Coupling Step

SolventYield (%)Purity (%)
NMP9299.5
DMF7898.2
THF6597.8

Catalytic Systems

The use of tetra-N-ethyl ammonium hydroxide as a phase-transfer catalyst accelerates iodide displacement reactions. In source , analogous steps achieve 96.84% yield when using 5 mmol catalyst in NMP .

Purification and Characterization

Crystallization Techniques

Final purification involves sequential washing with 2% sodium bicarbonate and 2% sodium bisulfite to remove acidic and oxidizing impurities. Activated carbon treatment (30 min) followed by filtration through a bed of anhydrous sodium sulfate ensures decolorization .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, imidazole), 7.89 (d, J = 8.0 Hz, 1H), 3.72 (q, 2H, cyclopropane) .

  • HPLC : tᵣ = 6.7 min (C18 column, acetonitrile/H₂O 60:40) .

Scale-Up Considerations and Industrial Feasibility

Process Intensification

Batch processes described in source for related cephalosporins suggest that PF-06424439 Mesylate can be produced at multi-kilogram scale with minor modifications. Key parameters:

  • Reactor Volume : 100 L

  • Cooling Rate : 1°C/min during crystallization

  • Yield : 89–93% .

Environmental Impact

Waste streams rich in acetonitrile and NMP are treated via distillation recovery (>95% solvent reuse). Triphenylphosphine oxide byproducts are removed via aqueous extraction (pH 4.5) .

特性

IUPAC Name

[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O.CH4O3S/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28;1-5(2,3)4/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27);1H3,(H,2,3,4)/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTFDNQQOJUJFL-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C1CCN(C1)C(=O)[C@@H]2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。